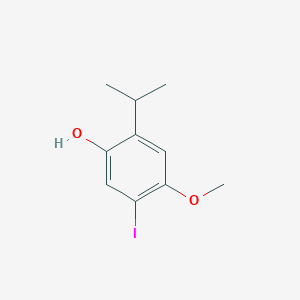

5-Iodo-2-isopropyl-4-methoxyphenol

Description

Structure

3D Structure

Properties

IUPAC Name |

5-iodo-4-methoxy-2-propan-2-ylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13IO2/c1-6(2)7-4-10(13-3)8(11)5-9(7)12/h4-6,12H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVGIWOUXRFMAFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=C(C=C1O)I)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13IO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 5-Iodo-2-isopropyl-4-methoxyphenol (CAS: 927887-21-6)

Abstract: This technical guide provides a comprehensive overview of 5-Iodo-2-isopropyl-4-methoxyphenol, a halogenated phenol derivative of significant interest to researchers in synthetic and medicinal chemistry. The document delineates its core physicochemical properties, outlines a robust and logical synthetic pathway, presents detailed analytical methodologies for characterization and quality control, and discusses a presumptive safety profile based on structurally related compounds. As a functionalized building block, this compound serves as a valuable intermediate in the synthesis of complex molecular architectures, particularly in the development of novel pharmaceutical agents. This guide is intended to equip researchers, chemists, and drug development professionals with the critical technical knowledge required for its effective synthesis, analysis, and handling.

Core Compound Identification and Properties

This compound is a polysubstituted aromatic compound. The strategic placement of the iodo, isopropyl, methoxy, and hydroxyl groups makes it a versatile synthon, offering multiple reaction sites for further chemical modification.

Chemical Identity

| Identifier | Value | Source |

| CAS Number | 927887-21-6 | [1][2] |

| IUPAC Name | This compound | N/A |

| Molecular Formula | C₁₀H₁₃IO₂ | [1] |

| SMILES | OC1=CC(I)=C(OC)C=C1C(C)C | [1] |

| MDL Number | MFCD16658587 | [1] |

Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 292.11 g/mol | [1] |

| Appearance | Presumed to be a solid or oil, consistent with similar phenols | N/A |

| Purity | Typically >95% (Commercial Availability) | N/A |

| Storage | Store in a cool, dry place, protected from light | N/A |

Chemical Structure

Caption: Chemical structure of this compound.

Rationale and Application in Synthetic Chemistry

The utility of this compound lies in its constitution as a highly functionalized building block. In drug discovery, scaffolds like this are invaluable for constructing libraries of compounds for biological screening.

-

Aryl Halide Functionality: The iodine atom is a key functional group. It serves as an excellent leaving group in various cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig), allowing for the introduction of diverse carbon- and heteroatom-based substituents. This is a cornerstone of modern medicinal chemistry for exploring structure-activity relationships (SAR).

-

Phenolic Hydroxyl Group: The hydroxyl group can be alkylated to form ethers, acylated to form esters, or used to direct further electrophilic aromatic substitution. Its acidity also allows for its participation in base-mediated reactions.

-

Steric and Electronic Influence: The isopropyl and methoxy groups are not merely passive substituents. They exert significant steric and electronic effects, directing the regioselectivity of subsequent reactions on the aromatic ring and influencing the final conformation of the target molecule. A patent for the synthesis of a complex phenoxy diaminopyrimidine compound utilizes the precursor, 2-isopropyl-4-methoxyphenol, highlighting the importance of this substitution pattern in pharmaceutical synthesis.[3]

Caption: Role as a key synthetic intermediate.

Synthesis and Purification Workflow

A reliable synthesis of this compound is paramount for its use in research. The most logical and field-proven approach is the direct electrophilic iodination of its readily available precursor, 2-isopropyl-4-methoxyphenol.

Retrosynthetic Analysis

The synthesis can be logically traced back from the target molecule to simpler starting materials. The key transformation is the regioselective iodination of an activated phenol ring.

Caption: Retrosynthetic disconnection of the target molecule.

Proposed Synthesis Protocol: Electrophilic Iodination

Causality Behind Experimental Choices:

-

Reagent: N-Iodosuccinimide (NIS) is selected as the iodinating agent.[4][5] It is a mild, crystalline, and easy-to-handle source of electrophilic iodine, offering high yields and cleaner reactions compared to using molecular iodine (I₂), which can generate acidic byproducts (HI).[4][6]

-

Solvent: Acetonitrile (MeCN) or Dichloromethane (DCM) are excellent choices as they are relatively inert and effectively solubilize both the phenol precursor and NIS.

-

Catalyst (Optional): A catalytic amount of an acid, such as trifluoroacetic acid (TFA), can activate NIS, accelerating the reaction for less reactive substrates.[4] For an activated phenol like this precursor, the reaction may proceed efficiently without a catalyst.

-

Temperature: The reaction is typically run at room temperature to maintain high regioselectivity and prevent side reactions.

Step-by-Step Methodology:

-

Preparation: To a round-bottom flask equipped with a magnetic stir bar, add 2-isopropyl-4-methoxyphenol (1.0 eq).[7][8][9]

-

Dissolution: Dissolve the starting material in a suitable solvent (e.g., acetonitrile, approx. 0.1 M concentration).

-

Reagent Addition: Add N-Iodosuccinimide (1.05 eq) to the solution in one portion at room temperature. The slight excess of NIS ensures complete consumption of the starting material.

-

Reaction: Stir the mixture at room temperature. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is fully consumed (typically 1-4 hours).

-

Work-up:

-

Once the reaction is complete, quench it by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume any remaining electrophilic iodine.

-

Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate or DCM).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification and Characterization

The crude product is typically purified by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent. The purified fractions are then combined and concentrated to yield this compound.

Identity and purity are confirmed using standard analytical techniques:

-

¹H and ¹³C NMR: To confirm the molecular structure and regiochemistry.

-

Mass Spectrometry (MS): To verify the molecular weight.

-

HPLC: To determine the purity of the final product.

Analytical Methodologies

Robust analytical methods are essential for verifying the purity and identity of the synthesized compound. High-Performance Liquid Chromatography (HPLC) is the primary technique for quantitative purity assessment.

High-Performance Liquid Chromatography (HPLC)

Rationale for Method Design:

-

Column: A reversed-phase C18 column is the standard choice for separating moderately nonpolar aromatic compounds like phenols.[10]

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., water with 0.1% formic or acetic acid) and an organic solvent (acetonitrile or methanol) is effective.[11] The acid improves peak shape by suppressing the ionization of the phenolic hydroxyl group.

-

Detector: A UV-Vis Diode Array Detector (DAD) is ideal, as phenols have strong chromophores.[11] Monitoring at multiple wavelengths can help identify impurities. A typical wavelength for phenols is around 270-280 nm.[10]

Exemplary HPLC Protocol:

| Parameter | Condition |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |

| Gradient | 30% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temp. | 30 °C |

| Injection Vol. | 5 µL |

| Detector | DAD, 275 nm |

| Sample Prep. | 1 mg/mL in Acetonitrile |

Handling and Safety Profile (Presumptive)

No specific toxicological data for this compound is available. Therefore, its safety profile must be inferred from its structural components: a substituted phenol and an organoiodine compound. It should be handled as a potentially hazardous research chemical.

Inherent Hazards:

-

Phenolic Toxicity: Phenols are known to be corrosive and can cause chemical burns upon skin contact.[12] Systemic absorption can lead to toxicity affecting the liver, kidneys, and central nervous system.[13][14]

-

Organoiodine Compounds: While generally less reactive than their bromo- or chloro-analogs, organoiodine compounds can be harmful if inhaled or absorbed through the skin.[15] Iodine itself is toxic and an irritant.[16][17]

Recommended Handling Precautions:

| Control Measure | Specification |

|---|---|

| Engineering Controls | Handle exclusively within a certified chemical fume hood to avoid inhalation of any potential vapors or dust. |

| Personal Protective Equipment (PPE) | - Eye Protection: Chemical safety goggles or a face shield. - Hand Protection: Nitrile or neoprene gloves. Double-gloving is recommended.[18] - Body Protection: A properly fastened lab coat. |

| Handling Practices | Avoid creating dust or aerosols. Use appropriate tools for transfers. Wash hands thoroughly after handling. |

| Spill Response | Absorb spills with an inert material (e.g., vermiculite) and place in a sealed container for chemical waste disposal. |

References

-

Chemsrc. 5-iodo-2-isopropyl-4-methoxy-phenol (CAS#:927887-21-6). Available from: [Link]

-

LookChem. 2-Isopropyl-4-methoxyphenol (CAS: 13522-86-6). Available from: [Link]

- Google Patents. WO2019209607A1 - Novel process for synthesis of a phenoxy diaminopyrimidine compound.

-

Organic Chemistry Portal. N-Iodosuccinimide (NIS). Available from: [Link]

-

New Jersey Department of Health. Hazardous Substance Fact Sheet: Iodine. Available from: [Link]

-

The Journal of Organic Chemistry. Notes: Synthesis of 2-Isopropyl-4-methoxyphenol. Available from: [Link]

-

New Jersey Department of Health. Hazardous Substance Fact Sheet: Phenol. Available from: [Link]

-

Agilent Technologies. Determination of Phenols in Drinking Water with Agilent Bond Elut Plexa SPE and HPLC. Available from: [Link]

-

ResearchGate. (PDF) Iodination of industrially important aromatic compounds using N-iodosuccinimide by grinding method. Available from: [Link]

-

NCBI StatPearls. Phenol Toxicity. Available from: [Link]

-

The Journal of Organic Chemistry. Notes: Synthesis of 2-Isopropyl-4-methoxyphenol. Available from: [Link]

-

U.S. Environmental Protection Agency. Method 528 - Determination of Phenols in Drinking Water by Solid Phase Extraction and Capillary Column Gas Chromatography/Mass Spectrometry. Available from: [Link]

-

National Institutes of Health (NIH). HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. Available from: [Link]

-

Canada.ca. Substituted Phenols Group - information sheet. Available from: [Link]

-

Organic-Reaction.com. Iodination. Available from: [Link]

-

ResearchGate. (PDF) RP -HPLC method for the determination of removal phenol as a pollutant in aqueous solution. Available from: [Link]

-

Semantic Scholar. Efficient and selective iodination of phenols promoted by iodine and hydrogen peroxide in water. Available from: [Link]

-

LCGC International. Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column. Available from: [Link]

- Google Patents. US4113857A - Process for the preparation of iodophor compounds.

-

ACS Publications. Highly Regioselective Iodination of Arenes via Iron(III)-Catalyzed Activation of N-Iodosuccinimide. Available from: [Link]

-

CLEAPSS. Student safety sheets 56: Iodine. Available from: [Link]

-

Wikipedia. Phenol. Available from: [Link]

-

NCBI Bookshelf. Toxicological Profile for Phenol. Available from: [Link]

-

SciSpace. Iodination of resorcinol, 5-methoxyresorcinol, phloroglucinol and resorcyclic acid. Available from: [Link]

Sources

- 1. 927887-21-6|this compound|BLDpharm [bldpharm.com]

- 2. 5-iodo-2-isopropyl-4-methoxy-phenol | CAS#:927887-21-6 | Chemsrc [chemsrc.com]

- 3. WO2019209607A1 - Novel process for synthesis of a phenoxy diaminopyrimidine compound - Google Patents [patents.google.com]

- 4. N-Iodosuccinimide (NIS) [organic-chemistry.org]

- 5. Iodination - Common Conditions [commonorganicchemistry.com]

- 6. researchgate.net [researchgate.net]

- 7. 2-Isopropyl-4-methoxyphenol|lookchem [lookchem.com]

- 8. 2-ISOPROPYL-4-METHOXYPHENOL | 13522-86-6 [chemicalbook.com]

- 9. 2-Isopropyl-4-methoxyphenol | 13522-86-6 [sigmaaldrich.com]

- 10. researchgate.net [researchgate.net]

- 11. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Phenol - Wikipedia [en.wikipedia.org]

- 13. nj.gov [nj.gov]

- 14. HEALTH EFFECTS - Toxicological Profile for Phenol - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. science.cleapss.org.uk [science.cleapss.org.uk]

- 16. nj.gov [nj.gov]

- 17. edvotek.com [edvotek.com]

- 18. queensu.ca [queensu.ca]

An In-depth Technical Guide to the Physicochemical Properties of 5-Iodo-2-isopropyl-4-methoxyphenol

Abstract

5-Iodo-2-isopropyl-4-methoxyphenol is a polysubstituted aromatic compound of significant interest as a key intermediate in organic synthesis, particularly in the development of novel pharmaceutical agents. Its structure, derived from thymol or carvacrol scaffolds, makes it a versatile building block. A thorough understanding of its physicochemical properties is paramount for its effective utilization in reaction design, process scale-up, purification, and formulation. This guide provides a comprehensive overview of the core physical and spectral properties of this compound, establishes validated protocols for their determination, and offers insights into the scientific rationale behind these analytical methodologies.

Chemical Identity and Core Properties

The foundational step in characterizing any chemical entity is to establish its unambiguous identity and fundamental molecular properties. These identifiers are crucial for database searches, regulatory submissions, and accurate stoichiometric calculations.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Source |

|---|---|---|

| IUPAC Name | This compound | N/A |

| CAS Number | 927887-21-6 | [1] |

| Molecular Formula | C₁₀H₁₃IO₂ | |

| Molecular Weight | 292.12 g/mol |

| MDL Number | MFCD16658587 | |

Physicochemical Data Summary

The physical state, solubility, and thermal characteristics of a compound dictate its handling, reaction conditions, and purification strategies. While specific experimental data for this compound is not extensively published, we can infer key properties from its structure and data from closely related analogues.

Table 2: Summary of Physical Properties

| Property | Value / Observation | Rationale & Significance |

|---|---|---|

| Physical Appearance | Expected to be a solid at room temperature, likely white to off-white or tan. | The increased molecular weight and intermolecular forces due to the iodine atom and polar phenol group favor a solid state. Analogous compounds like 4-methoxyphenol are solids.[2] |

| Melting Point | Data not available in searched sources. | The melting point is a critical indicator of purity. Impurities typically depress and broaden the melting range. Determination via DSC is recommended for high accuracy. |

| Boiling Point | High; likely to decompose before boiling at atmospheric pressure. | The non-iodinated analogue, 2-isopropyl-4-methoxyphenol, has a boiling point of 136-141 °C at a reduced pressure of 12 Torr.[3] The addition of iodine significantly increases the molecular weight, suggesting the boiling point at atmospheric pressure would be very high, increasing the risk of thermal decomposition. |

| Solubility | Expected to be soluble in common organic solvents (e.g., Chloroform, Dichloromethane, Ethyl Acetate, Acetone, DMSO) and sparingly soluble in non-polar solvents (e.g., Hexanes) and water. | The phenolic hydroxyl group allows for hydrogen bonding with polar solvents, while the aromatic ring and isopropyl group contribute to van der Waals interactions with organic solvents. Solubility in aqueous base (e.g., NaOH) is expected due to deprotonation of the acidic phenol. |

| pKa | Estimated to be ~10-11. | The phenolic proton is acidic. The parent compound, 4-methoxyphenol, has a pKa of 10.97 (predicted).[3] The electron-donating isopropyl and methoxy groups and the electron-withdrawing iodo group will modulate this value. Knowledge of pKa is vital for designing extraction, purification, and formulation protocols. |

Spectroscopic and Analytical Characterization

Spectroscopic analysis provides an atomic- and molecular-level fingerprint of a compound, confirming its structure and enabling quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy group, the isopropyl group, and the phenolic hydroxyl group. The chemical shifts and coupling patterns provide definitive evidence of the substitution pattern.

-

¹³C NMR: The carbon NMR spectrum will confirm the number of unique carbon environments. The carbon attached to the iodine atom will exhibit a characteristic upfield shift compared to its non-iodinated counterpart.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (in CDCl₃)

| Group | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Notes |

|---|---|---|---|

| Aromatic-H (C3-H) | ~7.1-7.3 | ~126 | Singlet, downfield due to adjacent iodine. |

| Aromatic-H (C6-H) | ~6.7-6.9 | ~116 | Singlet. |

| Phenolic-OH | ~5.0-6.0 | - | Broad singlet, chemical shift is concentration and solvent dependent. |

| Methoxy (-OCH₃) | ~3.8 | ~56 | Singlet, integrating to 3 protons. |

| Isopropyl (-CH(CH₃)₂) | ~3.1-3.4 | ~27 | Septet, integrating to 1 proton. |

| Isopropyl (-CH(CH₃)₂) | ~1.2 | ~22-23 | Doublet, integrating to 6 protons. |

| Aromatic C-I | - | ~80-85 | Carbon directly attached to iodine. |

| Other Aromatic C | - | ~115-155 | C-OH, C-OR, C-iPr, C-C. |

Rationale: Predictions are based on standard chemical shift values and substituent effects. For comparison, in 2-Bromo-4-methoxyphenol, aromatic protons appear at δ 7.01, 6.94, and 6.78 ppm, and the methoxy signal is at δ 3.75 ppm.[4]

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule by their characteristic vibrational frequencies.

-

O-H Stretch: A broad band is expected in the region of 3200-3600 cm⁻¹, characteristic of the phenolic hydroxyl group.

-

C-H Stretches: Signals for aromatic C-H bonds will appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the isopropyl and methoxy groups will appear just below 3000 cm⁻¹.

-

C=C Stretch: Aromatic ring stretching vibrations are expected in the 1500-1600 cm⁻¹ region.

-

C-O Stretch: Strong bands corresponding to the aryl-ether and aryl-alcohol C-O bonds should appear in the 1200-1280 cm⁻¹ region.

-

C-I Stretch: A weak band is expected in the far-IR region, typically around 500-600 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and information about the molecule's fragmentation pattern, further confirming its identity.

-

Molecular Ion (M⁺): The primary peak of interest will be the molecular ion peak corresponding to the exact mass of C₁₀H₁₃IO₂ (m/z = 292.00).

-

Isotopic Pattern: The presence of iodine (¹²⁷I is 100% abundant) will not introduce a complex isotopic pattern for the molecular ion itself, but its fragments will be characteristic.

-

Key Fragmentation: A prominent fragment would likely be the loss of the isopropyl group ([M-43]⁺), a common fragmentation pathway for isopropyl-substituted aromatics.

Experimental Methodologies: A Practical Approach

To ensure data integrity and reproducibility, standardized, high-precision methods must be employed. The following protocols are designed to be self-validating systems for researchers.

Protocol: High-Precision Melting Point Determination by Differential Scanning Calorimetry (DSC)

Causality: DSC is superior to traditional capillary methods as it provides a more accurate and objective measure of the melting point (as the onset temperature of the endothermic melt transition) and can also determine the enthalpy of fusion (ΔHfus).[5][6] This thermodynamic data is invaluable for polymorphism studies and purity analysis.[6]

Methodology:

-

Sample Preparation: Accurately weigh 2-5 mg of the dried, powdered this compound into a Tzero aluminum DSC pan.[7]

-

Encapsulation: Place the corresponding lid on the pan and hermetically seal it using a sample press. This prevents any loss of sample due to sublimation.

-

Instrument Setup: Place the sealed sample pan and an identical, empty reference pan into the DSC cell.

-

Thermal Program:

-

Equilibrate the cell at a temperature at least 25 °C below the expected melting point.

-

Ramp the temperature at a controlled rate, typically 2-5 °C per minute, under a constant inert nitrogen gas purge (50 mL/min).[6] A slower ramp rate provides better resolution.

-

Continue heating to a temperature at least 25 °C above the completion of the melting transition.

-

-

Data Analysis: The melting point is determined as the extrapolated onset temperature of the endothermic peak on the resulting heat flow vs. temperature curve.[8]

Workflow Diagram: DSC Analysis

Caption: Workflow for Melting Point Determination via DSC.

Protocol: Structural Confirmation by ¹H NMR Spectroscopy

Causality: Proper sample preparation is critical for obtaining high-resolution NMR spectra. The choice of a deuterated solvent is essential to avoid large, obscuring solvent signals in the proton spectrum.[9][10] Filtering the sample removes particulate matter that can degrade magnetic field homogeneity, leading to broadened spectral lines and poor resolution.[10][11]

Methodology:

-

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound into a clean, dry vial.[11]

-

Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).[11] Ensure the solvent contains an internal standard like tetramethylsilane (TMS) for accurate chemical shift referencing (δ = 0.00 ppm).

-

Gently vortex or swirl the vial until the sample is completely dissolved.

-

-

Filtration:

-

Prepare a filter pipette by placing a small, tight plug of glass wool into a Pasteur pipette.[10]

-

Using the filter pipette, transfer the sample solution into a clean, high-quality 5 mm NMR tube. This removes any suspended solids.

-

-

Instrumental Analysis:

-

Cap the NMR tube and wipe the outside clean.

-

Insert the tube into the NMR spectrometer.

-

Allow the sample to thermally equilibrate and the deuterium lock to stabilize.

-

Shim the magnetic field to optimize homogeneity.

-

Acquire the ¹H NMR spectrum using appropriate parameters (e.g., 16-32 scans, sufficient relaxation delay).

-

-

Data Processing:

-

Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

-

Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

-

Integrate all signals and identify the chemical shift, multiplicity (singlet, doublet, etc.), and coupling constants for each proton environment.

-

Workflow Diagram: NMR Sample Preparation and Analysis

Caption: Workflow for ¹H NMR Analysis.

Safety, Handling, and Storage

-

Hazard: This compound is classified as an irritant. GHS statements indicate it may cause an allergic skin reaction (H317) and causes serious eye irritation (H319).

-

Handling: Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Handle in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place. Protect from light, as iodinated phenols can be light-sensitive.

References

-

INCHEM. (n.d.). ICSC 1097 - 4-METHOXYPHENOL. Retrieved from [Link]

-

Matrix Scientific. (n.d.). This compound. Retrieved from [Link]

-

Westlab Canada. (2023, May 8). Measuring the Melting Point. Retrieved from [Link]

-

Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]

-

Nanalysis. (2024, February 29). Guide: Preparing a Sample for NMR analysis – Part I. Retrieved from [Link]

-

de Souza, M. V. N., et al. (2007). Determination of the melting temperature, heat of fusion, and purity analysis of different samples of zidovudine (AZT) using DSC. Revista Brasileira de Ciências Farmacêuticas, 43(4). Retrieved from [Link]

-

TA Instruments. (n.d.). Differential Scanning Calorimetry (DSC). Retrieved from [Link]

-

Purdue University. (n.d.). Standard Operating Procedure Differential Scanning Calorimeter (DSC) in POWER Laboratory. College of Engineering. Retrieved from [Link]

-

Beilstein Journals. (n.d.). Supplementary Information. Retrieved from [Link]

Sources

- 1. 927887-21-6|this compound|BLDpharm [bldpharm.com]

- 2. ICSC 1097 - 4-METHOXYPHENOL [inchem.org]

- 3. 2-ISOPROPYL-4-METHOXYPHENOL | 13522-86-6 [chemicalbook.com]

- 4. beilstein-journals.org [beilstein-journals.org]

- 5. westlab.com [westlab.com]

- 6. scielo.br [scielo.br]

- 7. engineering.purdue.edu [engineering.purdue.edu]

- 8. tainstruments.com [tainstruments.com]

- 9. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]

- 10. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 11. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

An In-depth Technical Guide to 5-Iodo-2-isopropyl-4-methoxyphenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Iodo-2-isopropyl-4-methoxyphenol is a substituted phenol derivative with potential applications in organic synthesis and medicinal chemistry. Its structure, featuring an iodo group, a bulky isopropyl substituent, and a methoxy group on the phenolic ring, suggests a unique combination of steric and electronic properties that could be exploited in various chemical transformations and biological interactions. This guide provides a comprehensive overview of its chemical structure, a proposed synthetic route, its physicochemical properties, and a discussion of its potential applications based on the current body of scientific knowledge.

Chemical Structure and Properties

This compound possesses a benzene ring substituted with a hydroxyl group (phenol), an iodine atom at position 5, an isopropyl group at position 2, and a methoxy group at position 4.

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in the table below.[1]

| Property | Value | Source |

| CAS Number | 927887-21-6 | [1] |

| Molecular Formula | C10H13IO2 | |

| Molecular Weight | 292.12 g/mol | |

| Appearance | Not specified (likely a solid) | - |

| Solubility | Not specified | - |

| Melting Point | Not specified | - |

| Boiling Point | Not specified | - |

Proposed Synthesis

A specific, peer-reviewed synthesis for this compound has not been reported in the literature. However, a plausible synthetic route can be proposed based on the known synthesis of the precursor, 2-isopropyl-4-methoxyphenol, followed by electrophilic iodination.

Step 1: Synthesis of 2-isopropyl-4-methoxyphenol

The synthesis of 2-isopropyl-4-methoxyphenol has been described in the patent literature.[2] One approach involves the isopropylation of 4-methoxyphenol.

Caption: Proposed two-step synthesis of this compound.

A detailed experimental protocol for the synthesis of the precursor can be adapted from similar procedures for phenol alkylation.

Exemplary Protocol for the Synthesis of 2-isopropyl-4-methoxyphenol:

-

To a solution of 4-methoxyphenol in a suitable solvent (e.g., a non-polar organic solvent), add a catalytic amount of a strong acid (e.g., sulfuric acid or a solid acid catalyst).

-

Heat the mixture to a specified temperature (e.g., 80-120 °C).

-

Introduce propene gas into the reaction mixture under pressure.

-

Monitor the reaction progress using a suitable analytical technique (e.g., TLC or GC).

-

Upon completion, cool the reaction mixture and quench with a basic solution.

-

Extract the product with an organic solvent, wash with brine, and dry over an anhydrous salt (e.g., Na2SO4).

-

Purify the crude product by column chromatography or distillation to yield 2-isopropyl-4-methoxyphenol.

Step 2: Iodination of 2-isopropyl-4-methoxyphenol

The second step involves the electrophilic iodination of the synthesized 2-isopropyl-4-methoxyphenol. The hydroxyl and methoxy groups are ortho, para-directing. The bulky isopropyl group at the 2-position is likely to sterically hinder iodination at the 3-position, while the 5-position is activated by both the hydroxyl and methoxy groups, making it the most probable site for iodination.

Proposed Experimental Protocol for Iodination:

-

Dissolve 2-isopropyl-4-methoxyphenol in a suitable solvent such as aqueous methanol or ethanol.

-

Add a solution of sodium hydroxide or another suitable base to deprotonate the phenol, forming the more reactive phenoxide.

-

To this solution, add a mixture of iodine (I2) and sodium iodide (NaI) portion-wise at room temperature.

-

Stir the reaction mixture until the starting material is consumed, as monitored by TLC.

-

Acidify the reaction mixture with a dilute acid (e.g., HCl) to precipitate the product.

-

Collect the solid product by filtration, wash with cold water, and dry.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

Spectroscopic Analysis (Predicted)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the isopropyl group, the methoxy group, and the phenolic hydroxyl group. The two aromatic protons would likely appear as singlets due to the substitution pattern.

¹³C NMR Spectroscopy

The carbon NMR spectrum would display ten distinct signals corresponding to the ten carbon atoms in the molecule. The chemical shifts would be influenced by the attached functional groups, with the carbon bearing the iodine atom showing a characteristic upfield shift compared to an unsubstituted carbon.

Infrared (IR) Spectroscopy

The IR spectrum is expected to exhibit a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the phenolic hydroxyl group. Characteristic C-H stretching vibrations for the aromatic and aliphatic protons, as well as C=C stretching for the aromatic ring and C-O stretching for the methoxy and hydroxyl groups, would also be present.

Mass Spectrometry

The mass spectrum should show a molecular ion peak (M⁺) at m/z = 292. The isotopic pattern of the molecular ion would be characteristic of a mono-iodinated compound. Fragmentation would likely involve the loss of the isopropyl group and other characteristic fragments.

Safety and Handling

This compound is classified as an irritant. Therefore, appropriate safety precautions should be taken when handling this compound.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from light and incompatible materials such as strong oxidizing agents.

Potential Applications

While no specific applications for this compound have been documented, its structure suggests several areas of potential utility for researchers.

-

Synthetic Intermediate: The iodo group can be readily transformed into other functional groups via various cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), making this compound a potentially valuable building block in the synthesis of more complex molecules.

-

Medicinal Chemistry: Many phenolic and iodinated compounds exhibit biological activity. It is plausible that this molecule could be investigated for its potential antimicrobial, antioxidant, or other therapeutic properties. Methoxyphenol derivatives, in general, have been studied for their antimicrobial and antioxidant activities.[3]

-

Material Science: Phenolic compounds are used in the development of polymers and other materials. The specific substitution pattern of this molecule could impart unique properties to such materials.

Conclusion

This compound is a chemical compound with established basic physicochemical properties but limited detailed characterization in the public domain. This guide has provided a comprehensive overview of its structure, a plausible synthetic route, predicted spectroscopic features, and potential areas of application. As with any chemical, proper safety precautions are paramount during handling and use. Further research into the synthesis, characterization, and biological evaluation of this compound is warranted to fully elucidate its potential in various scientific and industrial fields.

References

- Novel process for synthesis of a phenoxy diaminopyrimidine compound. (n.d.). Google Patents.

-

5-ISOPROPYL-4-METHOXY-2-METHYLPHENOL. (n.d.). SpectraBase. Retrieved January 22, 2026, from [Link]

-

The Synthesis of 6-Aminomethyl-5,6,7,8-Tetrahydropterin. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

- Microbiological synthesis of 4-hydroxy-5-isopropyl-5- methoxy-2-oxo-2,5-dihydrofuran. (1994). Chemistry of Heterocyclic Compounds, 30(5), 626-627.

-

Radical-Scavenging Activity and Cytotoxicity of p-Methoxyphenol and p-Cresol Dimers. (n.d.). Retrieved January 22, 2026, from [Link]

- The identification of dilignols from dehydrogenation mixtures of coniferyl alcohol and apocynol [4-(1-Hydroxyethyl)-2-methoxyphenol] by LC-ES-MS/MS. (2000). Journal of Agricultural and Food Chemistry, 48(11), 5211-5215.

-

Iodination of resorcinol, 5-methoxyresorcinol, phloroglucinol and resorcyclic acid. (n.d.). SciSpace. Retrieved January 22, 2026, from [Link]

-

Preparation of 4-methoxyphenol. (n.d.). PrepChem.com. Retrieved January 22, 2026, from [Link]

-

Fig. S36 1 H NMR spectra of 4-Methoxyphenol in DMSO-d 6. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

- Process for the preparation of iodophor compounds and methods for stabilizing iodophor pharmaceutical compositions containing the same. (n.d.). Google Patents.

- Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes. (2021). Foods, 10(8), 1899.

-

5-iodo-2-isopropyl-4-methoxy-phenol. (n.d.). Chemsrc. Retrieved January 22, 2026, from [Link]

-

Phenol, 2-methoxy-4-propyl-. (n.d.). NIST WebBook. Retrieved January 22, 2026, from [Link]

-

p-Cumenol. (n.d.). NIST WebBook. Retrieved January 22, 2026, from [Link]

-

Phenol, 4-ethyl-2-methoxy-. (n.d.). NIST WebBook. Retrieved January 22, 2026, from [Link]

-

2-Isopropyl-4-methoxy-5-methyl-phenol. (n.d.). PubChem. Retrieved January 22, 2026, from [Link]

-

(5-iodo-4-isopropyl-2-methoxyphenyl)(4-(trifluoromethyl)phenyl)methanone. (n.d.). SpectraBase. Retrieved January 22, 2026, from [Link]

Sources

An In-Depth Technical Guide to the Synthesis of 5-Iodo-2-isopropyl-4-methoxyphenol

This guide provides a comprehensive overview of the synthetic pathway for 5-Iodo-2-isopropyl-4-methoxyphenol, a valuable substituted phenol derivative. The synthesis is strategically designed around the principle of electrophilic aromatic substitution, a cornerstone of organic chemistry. This document is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of the synthesis, including the underlying chemical principles, a step-by-step experimental protocol, and characterization of the final compound.

Introduction and Strategic Overview

This compound is a halogenated aromatic compound with potential applications in medicinal chemistry and as a building block in organic synthesis. Its structure, featuring a phenol, an isopropyl group, a methoxy group, and an iodine atom, offers multiple points for further functionalization.

The synthesis strategy hinges on the direct iodination of the commercially available precursor, 2-isopropyl-4-methoxyphenol. The regioselectivity of this electrophilic substitution is dictated by the directing effects of the hydroxyl and methoxy functional groups already present on the aromatic ring. Both are powerful ortho-, para-directing groups. In this specific substrate, the para position to the hydroxyl group is occupied by the methoxy group. The positions ortho to the hydroxyl are sterically hindered to different extents by the bulky isopropyl group. The position ortho to the methoxy group (and meta to the hydroxyl group) is electronically activated and sterically accessible, making it the most probable site for iodination.

This guide will detail a robust and reproducible synthesis protocol utilizing N-Iodosuccinimide (NIS) as the iodinating agent, a choice favored for its mild reaction conditions and ease of handling compared to other iodinating systems.

Synthesis Pathway

The synthesis of this compound is a single-step process starting from 2-isopropyl-4-methoxyphenol.

Caption: Synthesis of this compound.

Mechanistic Insights: Electrophilic Aromatic Substitution

The core of this synthesis is the electrophilic iodination of a highly activated aromatic ring. The reaction is initiated by the generation of an electrophilic iodine species from N-Iodosuccinimide.

The hydroxyl and methoxy groups on the benzene ring are strong activating groups due to the lone pairs on their oxygen atoms, which can be delocalized into the ring, increasing its electron density and making it more susceptible to electrophilic attack. These groups direct incoming electrophiles to the ortho and para positions.

In the case of 2-isopropyl-4-methoxyphenol, the position para to the hydroxyl group is blocked by the methoxy group. The positions ortho to the hydroxyl group are at C1 and C3. The C1 position is already substituted with the isopropyl group, and the C3 position is sterically hindered by the adjacent isopropyl group. The remaining activated position is C5, which is ortho to the methoxy group and meta to the hydroxyl group. This position is the most sterically accessible and electronically favorable for the electrophilic attack by the iodonium ion (I+), leading to the selective formation of this compound.

Experimental Protocol

This protocol provides a detailed, step-by-step methodology for the synthesis of this compound.

Materials and Reagents

| Reagent/Material | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 2-Isopropyl-4-methoxyphenol | 13522-86-6 | C₁₀H₁₄O₂ | 166.22 |

| N-Iodosuccinimide (NIS) | 516-12-1 | C₄H₄INO₂ | 224.98 |

| Acetonitrile (anhydrous) | 75-05-8 | C₂H₃N | 41.05 |

| Dichloromethane (DCM) | 75-09-2 | CH₂Cl₂ | 84.93 |

| Saturated Sodium Thiosulfate Solution | 7772-98-7 | Na₂S₂O₃ | 158.11 |

| Brine (Saturated NaCl solution) | 7647-14-5 | NaCl | 58.44 |

| Anhydrous Magnesium Sulfate | 7487-88-9 | MgSO₄ | 120.37 |

Step-by-Step Procedure

Caption: Experimental workflow for the synthesis.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-isopropyl-4-methoxyphenol (1.0 eq.) in anhydrous acetonitrile.

-

Addition of NIS: Cool the solution to 0 °C in an ice bath. Add N-Iodosuccinimide (1.1 eq.) portion-wise over 15 minutes, ensuring the temperature remains low.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to reduce any unreacted iodine.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

-

Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate.

-

Purification: Filter the drying agent and concentrate the solvent under reduced pressure. The crude product is then purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure this compound.

Characterization of this compound

The structure and purity of the synthesized compound should be confirmed by spectroscopic methods.

| Property | Value |

| CAS Number | 927887-21-6 |

| Molecular Formula | C₁₀H₁₃IO₂ |

| Molecular Weight | 292.11 g/mol |

| Appearance | Off-white to pale yellow solid |

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (CDCl₃, 400 MHz) δ (ppm):

-

7.0-7.2 (s, 1H, Ar-H)

-

6.6-6.8 (s, 1H, Ar-H)

-

5.0-5.5 (s, 1H, -OH)

-

3.8-3.9 (s, 3H, -OCH₃)

-

3.1-3.3 (sept, 1H, -CH(CH₃)₂)

-

1.2-1.3 (d, 6H, -CH(CH₃)₂)

-

-

¹³C NMR (CDCl₃, 101 MHz) δ (ppm):

-

150-155 (C-O)

-

145-150 (C-O)

-

125-130 (Ar-C)

-

110-115 (Ar-C)

-

80-85 (C-I)

-

55-60 (-OCH₃)

-

25-30 (-CH(CH₃)₂)

-

20-25 (-CH(CH₃)₂)

-

Mass Spectrometry (MS)

-

MS (ESI): m/z 293.0 [M+H]⁺, 315.0 [M+Na]⁺. The isotopic pattern will be characteristic of a mono-iodinated compound.

Safety and Handling

-

2-Isopropyl-4-methoxyphenol: May cause skin and eye irritation.

-

N-Iodosuccinimide (NIS): Is an irritant. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Acetonitrile and Dichloromethane: Are flammable and toxic. All manipulations should be performed in a fume hood.

Conclusion

The synthesis of this compound can be reliably achieved through the electrophilic iodination of 2-isopropyl-4-methoxyphenol using N-Iodosuccinimide. This method offers high regioselectivity and is amenable to standard laboratory purification techniques. The detailed protocol and characterization data provided in this guide serve as a valuable resource for researchers in organic and medicinal chemistry.

References

- General procedures for the iodination of phenols using N-Iodosuccinimide can be found in various organic chemistry literature.

- Spectroscopic data for related compounds can be accessed through chemical databases such as the Spectral Database for Organic Compounds (SDBS) and commercial supplier websites.

- Safety information is available from the material safety data sheets (MSDS) provided by chemical suppliers.

5-Iodo-2-isopropyl-4-methoxyphenol IUPAC name

An In-Depth Technical Guide to 5-Iodo-2-isopropyl-4-methoxyphenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound, a substituted iodophenol with significant potential as a building block in synthetic chemistry and drug discovery. This document elucidates the compound's chemical identity, structural features, and physicochemical properties. A detailed, field-proven protocol for its synthesis via electrophilic iodination is presented, including a mechanistic rationale for the regioselectivity of the reaction. Furthermore, this guide offers an expert analysis of its expected spectroscopic signatures, potential research applications, and essential safety and handling protocols. The information is grounded in authoritative sources to ensure scientific integrity and empower researchers in their experimental endeavors.

Chemical Identity and Physicochemical Properties

This compound is a polysubstituted aromatic compound. The strategic placement of the iodo, isopropyl, methoxy, and hydroxyl groups on the phenol ring creates a molecule with distinct electronic and steric properties, making it a valuable intermediate for further functionalization.

Nomenclature and Structural Identifiers

| Identifier | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | 927887-21-6 | |

| Molecular Formula | C₁₀H₁₃IO₂ | [1] |

| Molecular Weight | 292.11 g/mol | [1] |

| SMILES | OC1=CC(I)=C(OC)C=C1C(C)C | [1] |

| MDL Number | MFCD16658587 | [1] |

Physicochemical Properties

Experimental data for the specific physicochemical properties of this compound are not widely available. The data below are based on information from suppliers and predictions based on related structures.

| Property | Value | Notes |

| Physical Form | Solid (predicted) | Based on similar iodinated phenols. |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Soluble in organic solvents like methanol, ethanol, DMSO; sparingly soluble in water (predicted). | Phenolic compounds often exhibit this solubility profile. |

| Hazard Classification | Irritant |

Synthesis and Mechanistic Rationale

The synthesis of this compound is most effectively achieved through the electrophilic iodination of its precursor, 2-isopropyl-4-methoxyphenol. The choice of iodinating agent and reaction conditions is critical to ensure high regioselectivity and yield.

Mechanistic Insight: Directing Group Effects

The outcome of the electrophilic substitution is governed by the directing effects of the substituents already present on the benzene ring:

-

-OH (Hydroxyl): A powerful activating group and an ortho, para-director.

-

-OCH₃ (Methoxy): A strong activating group and an ortho, para-director.

-

-CH(CH₃)₂ (Isopropyl): A weak activating group and an ortho, para-director.

The positions ortho and para to the potent hydroxyl and methoxy groups are the most electronically enriched and thus the most susceptible to electrophilic attack. In the precursor 2-isopropyl-4-methoxyphenol, the C5 position is ortho to the methoxy group and meta to the hydroxyl and isopropyl groups. However, it is the most sterically accessible position that is strongly activated, making it the primary site for iodination. The positions ortho to the hydroxyl group are sterically hindered by the adjacent isopropyl and methoxy groups.

Proposed Synthetic Workflow

A reliable method for the iodination of activated phenols involves the use of molecular iodine (I₂) in the presence of a mild oxidizing agent, such as hydrogen peroxide (H₂O₂), which generates the electrophilic iodine species in situ.[2][3]

Caption: Proposed synthesis of this compound.

Experimental Protocol

This protocol is adapted from established procedures for the iodination of phenols.[2][3]

-

Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1.0 equivalent of 2-isopropyl-4-methoxyphenol (CAS: 13522-86-6) in a suitable solvent such as aqueous ethanol.

-

Reagent Addition: Add 1.0 to 1.1 equivalents of molecular iodine (I₂). Stir the mixture until the iodine is partially dissolved.

-

Initiation: Slowly add 1.5 to 2.0 equivalents of 30% aqueous hydrogen peroxide (H₂O₂) dropwise to the stirring mixture at room temperature. The reaction is mildly exothermic.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed. The reaction is typically complete within 2-4 hours.

-

Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to neutralize any remaining iodine.

-

Extraction: Extract the product into an organic solvent such as ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure this compound.

Spectroscopic Analysis (Predicted)

While experimental spectra are not publicly available, the structure of this compound allows for a reliable prediction of its key spectroscopic features.

¹H NMR Spectroscopy

-

Aromatic Protons: Two singlets are expected in the aromatic region (approx. δ 6.5-7.5 ppm), corresponding to the protons at the C3 and C6 positions.

-

Isopropyl Group: A septet (approx. δ 3.0-3.5 ppm) for the methine proton (-CH) and a doublet (approx. δ 1.2-1.4 ppm) for the six equivalent methyl protons (-CH₃).

-

Methoxy Group: A sharp singlet (approx. δ 3.8-4.0 ppm) corresponding to the three methoxy protons (-OCH₃).

-

Hydroxyl Proton: A broad singlet (variable chemical shift, approx. δ 4.5-5.5 ppm) which may exchange with D₂O.

¹³C NMR Spectroscopy

-

Aromatic Carbons: Six distinct signals are expected in the aromatic region (approx. δ 100-160 ppm). The carbon bearing the iodine (C5) will be shifted to a higher field (lower ppm value, approx. δ 80-90 ppm) due to the heavy atom effect.

-

Isopropyl Carbons: One signal for the methine carbon (approx. δ 25-30 ppm) and one signal for the two equivalent methyl carbons (approx. δ 20-25 ppm).

-

Methoxy Carbon: A signal around δ 55-60 ppm.

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion (M⁺) peak at m/z = 292. A characteristic isotopic pattern for iodine will be observed. Common fragmentation patterns would include the loss of a methyl group (M-15) from the isopropyl or methoxy moiety and the loss of the entire isopropyl group (M-43).

Applications and Research Potential

Substituted phenols are fundamental building blocks in medicinal chemistry and materials science. The presence of an iodine atom makes this compound particularly valuable for cross-coupling reactions.

-

Synthetic Intermediate: The iodo group serves as an excellent leaving group for transition-metal-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Heck couplings. This allows for the introduction of a wide variety of substituents at the C5 position, enabling the synthesis of complex molecular architectures.

-

Drug Discovery: Iodinated aromatic compounds are explored as scaffolds in drug development. The iodine atom can participate in halogen bonding, a significant non-covalent interaction that can enhance binding affinity to biological targets. Furthermore, many phenolic compounds exhibit antioxidant, anti-inflammatory, and antimicrobial properties.[4]

-

Precursor for Radioligands: The stable iodine atom could potentially be replaced with a radioactive isotope of iodine (e.g., ¹²³I, ¹²⁵I, or ¹³¹I), making it a candidate for the development of radiotracers for imaging techniques like SPECT and PET.

Safety and Handling

As a prudent laboratory practice, this compound should be handled with care, assuming it is a potentially hazardous substance.

-

Hazard Classification: The compound is classified as an irritant.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves, and safety glasses or goggles.

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

In case of exposure, immediately flush the affected area with copious amounts of water and seek medical attention.

References

- Google Patents. (n.d.). Novel process for synthesis of a phenoxy diaminopyrimidine compound.

-

SpectraBase. (n.d.). 5-ISOPROPYL-4-METHOXY-2-METHYLPHENOL. Retrieved January 22, 2026, from [Link]

-

Chem-Impex. (n.d.). 5-Isopropyl-4-methoxy-2-methylbenzaldehyde. Retrieved January 22, 2026, from [Link]

-

ResearchGate. (2022). 2-Iodo-N-isopropyl-5-methoxybenzamide as a highly reactive and environmentally benign catalyst for alcohol oxidation. Retrieved January 22, 2026, from [Link]

-

ResearchGate. (2018). Efficient and Selective Iodination of Phenols Promoted by Iodine and Hydrogen Peroxide in Water. Retrieved January 22, 2026, from [Link]

-

SciELO México. (2022). Iodine increases the concentration of phenolic compounds and photosynthetic pigments in three cultivars of Ficus carica L. subjected to salt stress. Retrieved January 22, 2026, from [Link]

-

Oakwood Chemical. (n.d.). Ethyl (Hydroxyimino)cyanoacetate. Retrieved January 22, 2026, from [Link]

-

SciELO. (2009). Efficient and selective iodination of phenols promoted by iodine and hydrogen peroxide in water. Retrieved January 22, 2026, from [Link]

-

PubChem. (n.d.). Ethyl 2-cyano-2-(hydroxyimino)acetate. Retrieved January 22, 2026, from [Link]

-

ResearchGate. (n.d.). Fig. S36 1 H NMR spectra of 4-Methoxyphenol in DMSO-d 6. Retrieved January 22, 2026, from [Link]

- Google Patents. (n.d.). Process for the iodination of phenolic derivatives.

-

Technical University of Denmark. (1990). Iodination of phenol. Retrieved January 22, 2026, from [Link]

- Google Patents. (n.d.). Process for the preparation of iodophor compounds and methods for stabilizing iodophor pharmaceutical compositions containing the same.

-

SciSpace. (n.d.). Iodination of resorcinol, 5-methoxyresorcinol, phloroglucinol and resorcyclic acid. Retrieved January 22, 2026, from [Link]

-

ResearchGate. (2005). Microbiological synthesis of 4-hydroxy-5-isopropyl-5-methoxy-2-oxo-2,5-dihydrofuran. Retrieved January 22, 2026, from [Link]

-

Chemistry Stack Exchange. (2017). What is the proton NMR spectrum of p-methoxyphenol?. Retrieved January 22, 2026, from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting information for -. Retrieved January 22, 2026, from [Link]

-

Chemsrc. (n.d.). 5-iodo-2-isopropyl-4-methoxy-phenol. Retrieved January 22, 2026, from [Link]

Sources

An In-Depth Technical Guide to 5-Iodo-2-isopropyl-4-methoxyphenol

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 5-Iodo-2-isopropyl-4-methoxyphenol, a substituted iodophenol of interest in synthetic and medicinal chemistry. While specific experimental data for this compound is not extensively available in public literature, this document consolidates its known properties, outlines a detailed, plausible synthetic route based on established chemical principles, and presents predicted spectroscopic data for characterization. Furthermore, this guide discusses the compound's potential reactivity, explores its prospective applications in drug discovery and other fields, and provides essential safety and handling protocols. This paper aims to serve as a foundational resource for researchers and professionals engaged in the synthesis, evaluation, and application of novel iodinated aromatic compounds.

Introduction

Substituted phenols are a cornerstone in organic synthesis, serving as versatile intermediates in the creation of a wide array of more complex molecules. The introduction of an iodine atom onto the phenolic ring, as in this compound, can significantly alter the molecule's chemical and biological properties. The iodine substituent can act as a handle for further functionalization through cross-coupling reactions, and its presence can enhance biological activity. Iodinated compounds have found applications as antiseptics, contrast agents, and in the development of pharmaceuticals.[1][2] This guide focuses on the specific attributes of this compound, providing a detailed technical resource for its synthesis and potential utilization.

Molecular Properties and Characterization

This compound is an aromatic organic compound with the molecular formula C10H13IO2.[3] Its structure features a phenol ring substituted with an iodine atom, an isopropyl group, and a methoxy group.

| Property | Value | Source |

| Molecular Weight | 292.11 g/mol | [4] |

| Molecular Formula | C10H13IO2 | [3] |

| CAS Number | 927887-21-6 | [3] |

| Appearance | Predicted to be a solid | - |

| Hazard | Irritant | [3] |

Predicted Spectroscopic Data

Due to the limited availability of experimental spectra for this compound, the following data has been predicted based on established principles of spectroscopy and data from analogous compounds. This information is intended for guidance in the characterization of this molecule.

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy group, the isopropyl group, and the phenolic hydroxyl group.

-

Aromatic Protons: Two singlets are anticipated in the aromatic region (δ 6.5-7.5 ppm), corresponding to the two non-equivalent protons on the benzene ring.

-

Phenolic Hydroxyl: A broad singlet, the chemical shift of which is dependent on concentration and solvent, is expected for the -OH proton.

-

Methoxy Group: A sharp singlet at approximately δ 3.8 ppm should correspond to the -OCH₃ protons.

-

Isopropyl Group: A septet for the methine (-CH) proton and a doublet for the two equivalent methyl (-CH₃) groups will be present, characteristic of an isopropyl substituent.

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

-

Aromatic Carbons: Six distinct signals are expected in the aromatic region (δ 110-160 ppm). The carbon bearing the iodine atom will be shifted to a higher field compared to an unsubstituted carbon.

-

Methoxy Carbon: A signal around δ 55-60 ppm is expected for the methoxy carbon.

-

Isopropyl Carbons: Two signals corresponding to the methine and methyl carbons of the isopropyl group will be observed.

Electron ionization mass spectrometry (EI-MS) is expected to show a prominent molecular ion peak (M⁺) at m/z = 292. The fragmentation pattern would likely involve the loss of a methyl group from the isopropyl substituent (resulting in a peak at m/z = 277) and potentially the loss of the entire isopropyl group.

The FTIR spectrum of this compound is predicted to exhibit the following characteristic absorption bands:

-

O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹, characteristic of a phenolic hydroxyl group.[5]

-

C-H Stretch (Aromatic): Peaks just above 3000 cm⁻¹.

-

C-H Stretch (Aliphatic): Peaks just below 3000 cm⁻¹, corresponding to the isopropyl and methoxy groups.

-

C=C Stretch (Aromatic): Absorptions in the 1500-1600 cm⁻¹ region.[5]

-

C-O Stretch: A strong band between 1200 and 1300 cm⁻¹.

-

C-I Stretch: A weak absorption in the far-infrared region, typically below 600 cm⁻¹.

Synthesis Protocol

A plausible synthetic route to this compound involves the iodination of the precursor, 2-isopropyl-4-methoxyphenol. The following is a detailed, two-step experimental protocol.

Synthesis of 2-isopropyl-4-methoxyphenol

A method for the synthesis of 2-isopropyl-4-methoxyphenol has been described in patent literature, which can be adapted for laboratory-scale preparation.[6]

Materials:

-

4-bromo-2-isopropylphenol

-

Copper(I) bromide (CuBr)

-

Sodium methoxide (NaOMe)

-

N,N-Dimethylformamide (DMF)

-

1,4-Diazabicyclo[2.2.2]octane (DABCO)

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, dissolve 4-bromo-2-isopropylphenol in DMF.

-

Add copper(I) bromide, sodium methoxide, and DABCO to the solution.

-

Heat the reaction mixture under a nitrogen atmosphere. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water and a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel to yield 2-isopropyl-4-methoxyphenol.

Iodination of 2-isopropyl-4-methoxyphenol

The iodination of phenols can be achieved using various reagents. A common and effective method involves the use of iodine in the presence of an oxidizing agent.[7][8]

Materials:

-

2-isopropyl-4-methoxyphenol

-

Iodine (I₂)

-

Hydrogen peroxide (H₂O₂) or another suitable oxidizing agent

-

A suitable solvent (e.g., aqueous ethanol)

Procedure:

-

Dissolve 2-isopropyl-4-methoxyphenol in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer.

-

Add iodine to the solution and stir until it is well-dispersed.

-

Slowly add the oxidizing agent (e.g., hydrogen peroxide) dropwise to the reaction mixture. The reaction is typically exothermic and may require cooling in an ice bath to maintain a controlled temperature.

-

Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by TLC.

-

Quench the reaction by adding a solution of sodium thiosulfate to remove any unreacted iodine.

-

Extract the product into an organic solvent. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to obtain this compound.

Caption: Synthetic workflow for this compound.

Reactivity and Potential Applications

The reactivity of this compound is governed by the interplay of its functional groups. The phenolic hydroxyl group can undergo O-alkylation, O-acylation, and other reactions typical of phenols. The aromatic ring is activated by the hydroxyl and methoxy groups, making it susceptible to further electrophilic substitution, although the existing substituents will direct incoming electrophiles to specific positions. The carbon-iodine bond is a key site for reactivity, enabling participation in various cross-coupling reactions such as Suzuki, Sonogashira, and Heck couplings, which are powerful tools for constructing complex molecular architectures.

The presence of the iodine atom opens up numerous possibilities for applications in drug discovery and materials science. Iodinated organic compounds are known to exhibit a range of biological activities.[9] For instance, they are used as antiseptics and have been incorporated into various pharmaceutical agents.[1] The lipophilicity conferred by the iodine atom can enhance a molecule's ability to cross cell membranes, a desirable property in drug design. Furthermore, radioactive isotopes of iodine can be used in medical imaging and radiotherapy.[2]

Caption: Reactivity and potential applications of the target molecule.

Safety and Handling

This compound is classified as an irritant.[3] As with any chemical, it should be handled with appropriate safety precautions in a well-ventilated area, preferably within a fume hood.

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles or a face shield should be worn.

-

Hand Protection: Compatible chemical-resistant gloves are essential.

-

Skin and Body Protection: A lab coat and appropriate footwear should be worn.

Handling and Storage:

-

Avoid inhalation of dust or vapors.[8]

-

Avoid contact with skin and eyes.[8]

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.[8]

-

Keep away from strong oxidizing agents.[8]

First Aid Measures:

-

In case of eye contact: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.

-

In case of skin contact: Wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.

-

If inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.

-

If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.

Conclusion

This compound represents a molecule with significant potential for applications in synthetic and medicinal chemistry. This guide has provided a comprehensive overview of its known properties, a detailed plausible synthesis protocol, and predicted spectroscopic data to aid in its characterization. The reactivity of the carbon-iodine bond, in particular, makes it a valuable intermediate for the construction of more complex molecules through modern cross-coupling methodologies. While further experimental validation of its properties and applications is warranted, this document serves as a valuable starting point for researchers interested in exploring the chemistry and potential of this and related iodinated phenols.

References

-

Chemistry LibreTexts. (2024, September 20). 17.11: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]

- [No specific reference for this st

- Google Patents. (n.d.). WO2019209607A1 - Novel process for synthesis of a phenoxy diaminopyrimidine compound.

- [No specific reference for this st

- Christiansen, J. V., Feldthus, A., & Carlsen, L. (1990). Iodination of phenol.

- [No specific reference for this st

- [No specific reference for this st

- [No specific reference for this st

- [No specific reference for this st

-

ResearchGate. (2025, December 20). A comprehensive review on medicinal applications of iodine. Retrieved from [Link]

- [No specific reference for this st

-

Rock Chemicals, Inc. (2024, November 7). Role of Iodine and Its Derivatives in Different Industries. Retrieved from [Link]

- [No specific reference for this st

- [No specific reference for this st

- [No specific reference for this st

- [No specific reference for this st

- [No specific reference for this st

- [No specific reference for this st

- [No specific reference for this st

-

Britannica. (2025, December 12). Iodine. Retrieved from [Link]

- [No specific reference for this st

- [No specific reference for this st

- [No specific reference for this st

- [No specific reference for this st

- [No specific reference for this st

Sources

- 1. rockchemicalsinc.com [rockchemicalsinc.com]

- 2. Iodine | Chemical Properties, Uses, & Applications | Britannica [britannica.com]

- 3. researchgate.net [researchgate.net]

- 4. 927887-21-6|this compound|BLDpharm [bldpharm.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. ehss.syr.edu [ehss.syr.edu]

- 7. backend.orbit.dtu.dk [backend.orbit.dtu.dk]

- 8. EP2394984A1 - Process for the iodination of phenolic derivatives - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Solubility of 5-Iodo-2-isopropyl-4-methoxyphenol

This guide provides an in-depth analysis of the solubility characteristics of 5-Iodo-2-isopropyl-4-methoxyphenol, a key intermediate in various synthetic pathways. Designed for researchers, scientists, and drug development professionals, this document outlines the theoretical and practical aspects of determining the solubility of this compound, underscored by established scientific principles and detailed experimental protocols.

Executive Summary

This compound (CAS No. 927887-21-6) is a substituted phenolic compound with significant potential in organic synthesis.[1] A thorough understanding of its solubility is paramount for its effective handling, reaction optimization, and formulation development. This guide provides a predictive analysis of its solubility based on its structural attributes and offers a comprehensive, step-by-step protocol for its empirical determination using the industry-standard shake-flask method coupled with High-Performance Liquid Chromatography (HPLC) analysis.

Physicochemical Properties and Predicted Solubility Profile

A foundational understanding of the physicochemical properties of this compound is crucial for predicting its solubility. The table below summarizes its key molecular identifiers.

| Property | Value | Source |

| CAS Number | 927887-21-6 | [1] |

| Molecular Formula | C10H13IO2 | [1] |

| Molecular Weight | 292.12 g/mol | [1] |

To infer the solubility of the target compound, we can examine the properties of its non-iodinated parent, 2-isopropyl-4-methoxyphenol (CAS No. 13522-86-6).[2] This parent compound is described as being insoluble in water but soluble in organic solvents.[2] The introduction of an iodine atom to the phenol ring is expected to further decrease its aqueous solubility due to the increase in molecular weight and hydrophobicity, while likely maintaining or enhancing its solubility in non-polar organic solvents.

The phenolic hydroxyl group can act as a hydrogen bond donor, and the methoxy group and the hydroxyl oxygen can act as hydrogen bond acceptors. However, the bulky isopropyl group and the large iodine atom will sterically hinder interactions with water molecules, contributing to low aqueous solubility.

Theoretical Framework for Solubility Determination

The principle of "like dissolves like" is the cornerstone of solubility prediction. Polar solvents tend to dissolve polar solutes, and non-polar solvents dissolve non-polar solutes. Given the predominantly non-polar character of this compound, it is anticipated to exhibit higher solubility in organic solvents such as methanol, ethanol, acetone, and dichloromethane, and poor solubility in aqueous solutions.

The thermodynamic solubility of a compound is defined as the maximum concentration of the solute that can be dissolved in a solvent at a given temperature and pressure, when the solution is in equilibrium with the solid solute. The shake-flask method is the gold standard for determining thermodynamic solubility.[3][4] This method involves agitating an excess of the solid compound in the solvent for a sufficient period to reach equilibrium. The resulting saturated solution is then filtered, and the concentration of the dissolved solute is determined using a suitable analytical technique, such as HPLC.[5][6]

Experimental Protocol for Solubility Determination

The following is a detailed, step-by-step methodology for determining the solubility of this compound in various solvents.

Materials and Equipment

-

This compound (solid)

-

Selected solvents (e.g., deionized water, phosphate-buffered saline (PBS) pH 7.4, methanol, ethanol, acetone, dichloromethane)

-

Analytical balance

-

Vials with screw caps

-

Orbital shaker or rotator

-

Temperature-controlled incubator

-

Syringe filters (0.45 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and pipettes

Experimental Workflow Diagram

Caption: Experimental workflow for the determination of the solubility of this compound using the shake-flask method.

Detailed Procedure

-

Preparation of Test Samples:

-

Accurately weigh an excess amount of this compound (e.g., 10 mg) into a series of vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

-

To each vial, add a precise volume (e.g., 1 mL) of the desired solvent.

-

-

Equilibration:

-

Securely cap the vials and place them on an orbital shaker in a temperature-controlled incubator (e.g., 25 °C or 37 °C).

-

Agitate the samples for a predetermined period (typically 24 to 48 hours) to ensure equilibrium is reached. A preliminary experiment can be conducted to determine the time required to reach a plateau in concentration.

-

-

Sample Collection and Preparation:

-

After equilibration, remove the vials from the shaker and allow the undissolved solid to settle by gravity or by centrifugation.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the supernatant through a 0.45 µm syringe filter into a clean vial to remove any remaining solid particles.

-

-

HPLC Analysis:

-

Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., methanol).

-

From the stock solution, prepare a series of calibration standards by serial dilution.

-

Analyze the calibration standards and the filtered sample solutions by HPLC. A reverse-phase C18 column is typically suitable for this type of compound. The mobile phase could consist of a gradient of acetonitrile and water.

-

Monitor the elution of the compound using a UV detector at a wavelength where the compound exhibits maximum absorbance.

-

-

Data Analysis:

-

Construct a calibration curve by plotting the peak area from the HPLC chromatograms of the standards against their known concentrations.

-

Determine the concentration of this compound in the filtered sample solutions by interpolating their peak areas on the calibration curve.

-

The determined concentration represents the solubility of the compound in the respective solvent under the experimental conditions.

-

Data Presentation

The experimentally determined solubility data should be presented in a clear and concise table for easy comparison.

| Solvent | Temperature (°C) | Solubility (mg/mL) |

| Deionized Water | 25 | To be determined |

| PBS (pH 7.4) | 37 | To be determined |

| Methanol | 25 | To be determined |

| Ethanol | 25 | To be determined |

| Acetone | 25 | To be determined |

| Dichloromethane | 25 | To be determined |

Conclusion

References

-

LookChem. (n.d.). Cas 13522-86-6, 2-ISOPROPYL-4-METHOXYPHENOL. Retrieved from [Link]

-

PubChem. (n.d.). 2-Isopropyl-p-cresol. Retrieved from [Link]

-

A. (2025, August 5). A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium. ResearchGate. Retrieved from [Link]

-